N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide
Description
N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide is a small organic molecule characterized by a piperidine-4-carboxamide core linked to a 2-(methylamino)-2-oxoethyl group. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry and agrochemical research. Its synthesis typically involves coupling reactions between piperidine-4-carboxamide derivatives and functionalized ethylamine precursors under controlled conditions .
Properties
Molecular Formula |
C9H17N3O2 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C9H17N3O2/c1-10-8(13)6-12-9(14)7-2-4-11-5-3-7/h7,11H,2-6H2,1H3,(H,10,13)(H,12,14) |
InChI Key |
XFNNPRCUUXEGDG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CNC(=O)C1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
Procedure :
Piperidine-4-carboxylic acid is coupled with 2-(methylamino)acetamide using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
Reaction Conditions :
- Reagents :
- Piperidine-4-carboxylic acid (1.0 equiv)
- 2-(Methylamino)acetamide (1.1 equiv)
- HATU (1.4 equiv), DIPEA (1.5 equiv)
- Solvent : DMF
- Temperature : Room temperature (25°C)
- Duration : 18–24 hours
Yield : 75–85% (based on analogous syntheses in).
Key Reference :
This method aligns with General Procedure 3 in, where HATU-mediated coupling of carboxylic acids to amines is standardized for high efficiency.
Activation via Acid Chloride
Procedure :
Piperidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-(methylamino)acetamide.
Reaction Conditions :
- Step 1 (Acid Chloride Formation) :
- Piperidine-4-carboxylic acid (1.0 equiv)
- SOCl₂ (3.0 equiv), reflux in anhydrous dichloromethane (DCM) for 4 hours.
- Step 2 (Amidation) :
- Acid chloride (1.0 equiv)
- 2-(Methylamino)acetamide (1.2 equiv), triethylamine (TEA, 2.0 equiv) in DCM at 0°C → RT.
Yield : 60–70% (estimated from similar protocols in).
Advantages : Scalable for industrial applications.
Cyanoacetylation and Hydrolysis
Procedure :
Piperidine-4-amine is cyanoacetylated with ethyl cyanoacetate, followed by hydrolysis and methylation.
Reaction Conditions :
- Step 1 (Cyanoacetylation) :
- Piperidine-4-amine (1.0 equiv), ethyl cyanoacetate (1.1 equiv), K₂CO₃ (2.0 equiv) in acetonitrile at 70°C for 6 hours.
- Step 2 (Hydrolysis) :
- LiOH (5.0 equiv) in THF/MeOH/H₂O (1:1:0.5) at RT for 2 hours.
- Step 3 (Methylation) :
- CH₃I (1.5 equiv), Cs₂CO₃ (2.0 equiv) in DMF at 60°C for 12 hours.
Yield : 50–55% (based on).
Limitations : Multi-step process with moderate overall yield.
Reductive Amination Approach
Procedure :
Piperidine-4-carboxaldehyde undergoes reductive amination with methyl glycinate, followed by oxidation.
Reaction Conditions :
- Step 1 (Reductive Amination) :
- Piperidine-4-carboxaldehyde (1.0 equiv), methyl glycinate (1.1 equiv), NaBH₄ (2.0 equiv) in ethanol at 0°C → RT.
- Step 2 (Oxidation) :
- KMnO₄ (1.5 equiv) in aqueous acetone at 50°C for 4 hours.
Yield : 40–50% (extrapolated from).
Challenges : Requires careful control of oxidation conditions.
Comparative Analysis of Methods
Research Findings and Optimization
- HATU Superiority : HATU-mediated coupling (Method 1) offers the highest yields due to minimized racemization and efficient activation.
- Industrial Feasibility : Acid chloride activation (Method 2) is preferred for large-scale synthesis despite slightly lower yields.
- Side Reactions : Cyanoacetylation (Method 3) requires rigorous purification to remove unreacted intermediates.
Chemical Reactions Analysis
Oxidation Reactions
The piperidine ring and adjacent carbonyl groups are susceptible to oxidation under specific conditions. Common oxidizing agents and outcomes include:
Key Observation : Oxidation of the piperidine ring often requires harsh conditions, while the amide group remains stable under mild oxidizing environments .
Reduction Reactions
The carboxamide and methylamino groups participate in reduction pathways:
Research Insight : LiAlH₄ achieves full reduction of the amide to a methylamino group, whereas NaBH₄/CuCl₂ favors partial reduction .
Substitution Reactions
The methylamino and carboxamide groups undergo nucleophilic substitution:
Critical Finding : Alkylation occurs preferentially at the methylamino nitrogen due to its lower steric hindrance compared to the carboxamide group .
Hydrolysis and Stability
Hydrolytic stability varies with pH and temperature:
Stability Profile : The compound is resistant to hydrolysis at neutral pH but degrades rapidly under strongly acidic or basic conditions .
Reaction Optimization and Conditions
Optimal synthetic and reactive conditions are summarized below:
Industrial Relevance : Large-scale synthesis requires solvent recycling and catalyst recovery to improve cost efficiency .
Scientific Research Applications
N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide is used extensively in proteomics research . It is employed in the study of protein structures and functions, as well as in the development of new therapeutic agents. Additionally, this compound is used in the synthesis of various biologically active heterocyclic compounds .
Mechanism of Action
The mechanism of action of N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets.
Comparison with Similar Compounds
Core Structural Modifications
The piperidine-4-carboxamide moiety is a common feature among analogs, but substitutions on the ethyl group or piperidine ring significantly alter properties. Key examples include:
Key Observations :
Physicochemical Properties
- Solubility: The target compound’s logP is estimated to be lower than bromophenyl-substituted analogs (e.g., 1-(2-((4-Bromophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide) due to reduced hydrophobicity .
- Synthetic Accessibility : The target compound’s synthesis mirrors methods used for spirocyclic chromane derivatives (), involving carboxamide coupling and nucleophilic ring-opening reactions .
Biological Activity
N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies related to this compound, drawing from diverse sources.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a carboxamide and a methylamino group. Its structural formula can be represented as follows:
where , , , and are specific to the compound's composition. The presence of the piperidine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and cancer therapy.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values against various bacterial strains, including Staphylococcus aureus and Escherichia coli:
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 12a | 0.0048 | E. coli |
| 15 | 0.0098 | B. mycoides |
| 32b | 0.0039 | S. aureus |
These findings suggest that modifications on the piperidine ring can enhance antimicrobial efficacy, making these compounds promising candidates for further development in treating infections .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through its interaction with various kinases involved in cancer progression. For example, inhibitors targeting transforming growth factor β-activated kinase 1 (TAK1) have shown promise in sensitizing tumor cells to apoptosis:
- Mechanism : Inhibition of TAK1 leads to reduced activation of downstream MAPK pathways, which are crucial for cell survival.
- Efficacy : Compounds similar to this compound demonstrated IC50 values in the low nanomolar range against cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Variations in substituents on the piperidine ring significantly affect potency and selectivity.
- Binding Affinity : Structural modifications that improve binding affinity to target proteins enhance biological activity.
- Metabolic Stability : Compounds exhibiting favorable pharmacokinetic profiles are more likely to succeed in clinical applications.
Study on Antimicrobial Properties
In a recent study, derivatives of this compound were tested for their antimicrobial activity against a panel of pathogens. The results indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria:
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| 43 | 5.64 | Antibacterial |
| 44 | 11.29 | Antifungal |
These results support the hypothesis that piperidine derivatives can be optimized for greater antimicrobial efficacy through strategic chemical modifications .
Study on Anticancer Potential
A series of experiments focused on the anticancer properties of this compound analogs revealed promising results in inhibiting tumor growth in vitro and in vivo models:
- In Vitro Results : The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 20 nM to 100 nM.
- In Vivo Results : Animal studies demonstrated a reduction in tumor size when treated with the compound compared to controls.
Q & A
Q. Notes
- Advanced questions emphasize methodological rigor and data reconciliation.
- References are cited using evidence IDs for traceability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
